

Application Notes and Protocols for a Pharmacokinetic Study Using Hydrochlorothiazide-¹³C₆

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Compound of Interest

Compound Name: Hydrochlorothiazide-¹³C₆

Cat. No.: B602471

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This document provides a detailed framework for designing and conducting a pharmacokinetic (PK) study utilizing Hydrochlorothiazide-¹³C₆. The use of a stable isotope-labeled drug substance offers a powerful tool for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for the differentiation between the administered drug and any endogenous or background levels of the compound.

Study Design and Objectives

1.1 Preclinical/Clinical Phase: Phase I 1.2 Study Type: Single-center, open-label, single-dose pharmacokinetic study. 1.3 Primary Objectives:

- To characterize the plasma pharmacokinetic profile of Hydrochlorothiazide-¹³C₆ in healthy adult subjects.
- To determine key pharmacokinetic parameters including C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, t_{1/2}, and CL/F. 1.4 Secondary Objectives:
- To assess the safety and tolerability of a single oral dose of Hydrochlorothiazide-¹³C₆.
- To quantify the urinary excretion of Hydrochlorothiazide-¹³C₆.

1.5 Study Population: Healthy adult volunteers, aged 18-55 years, with a body mass index (BMI) between 18 and 30 kg/m².

1.6 Dosing Regimen: A single oral dose of 25 mg of Hydrochlorothiazide- $^{13}\text{C}_6$ administered with 240 mL of water.

Experimental Protocols

2.1 Blood Sample Collection: Blood samples (approximately 5 mL) will be collected into tubes containing K₂EDTA anticoagulant at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

2.2 Plasma Processing:

- Immediately after collection, gently invert the blood collection tubes 8-10 times.
- Centrifuge the tubes at 1500 x g for 10 minutes at 4°C.
- Transfer the plasma into pre-labeled polypropylene tubes.
- Store plasma samples at -80°C until bioanalysis.

2.3 Urine Sample Collection: Urine samples will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of urine for each interval will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.

2.4 Bioanalytical Method: LC-MS/MS

This method is for the quantitative analysis of Hydrochlorothiazide- $^{13}\text{C}_6$ in human plasma.

2.4.1 Sample Preparation (Protein Precipitation):

- Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
- To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of hydrochlorothiazide).
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot onto the LC-MS/MS system.

2.4.2 Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
LC System	UHPLC System
Column	C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size)[1]
Mobile Phase	Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 27:73, v/v)[2]
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transition (HCTZ- ¹³ C ₆)	To be determined based on the precursor and product ions of Hydrochlorothiazide- ¹³ C ₆
MRM Transition (Internal Standard)	To be determined based on the specific internal standard used

Data Presentation

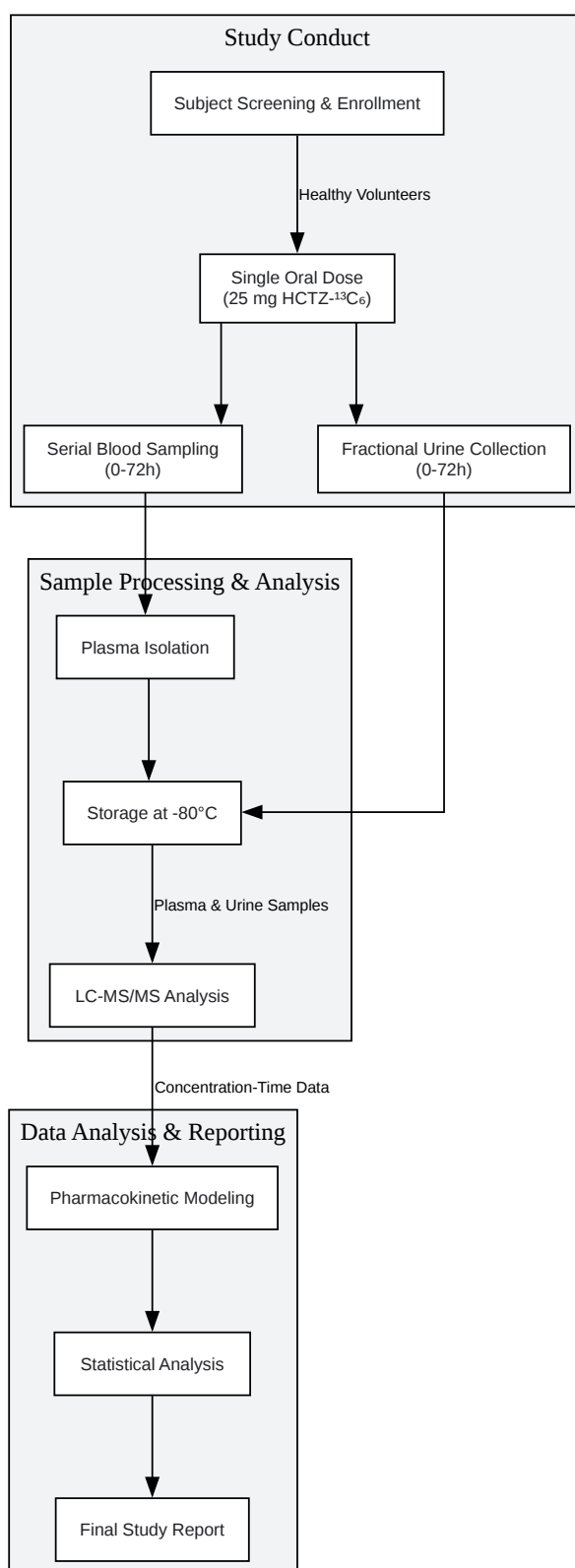
Table 1: Pharmacokinetic Parameters of Hydrochlorothiazide-¹³C₆

Parameter	Unit	Mean \pm SD
C _{max}	ng/mL	To be determined
T _{max}	h	To be determined
AUC _{0-t}	ng·h/mL	To be determined
AUC _{0-inf}	ng·h/mL	To be determined
t _{1/2}	h	To be determined
CL/F	L/h	To be determined

Table 2: Bioanalytical Method Validation Summary

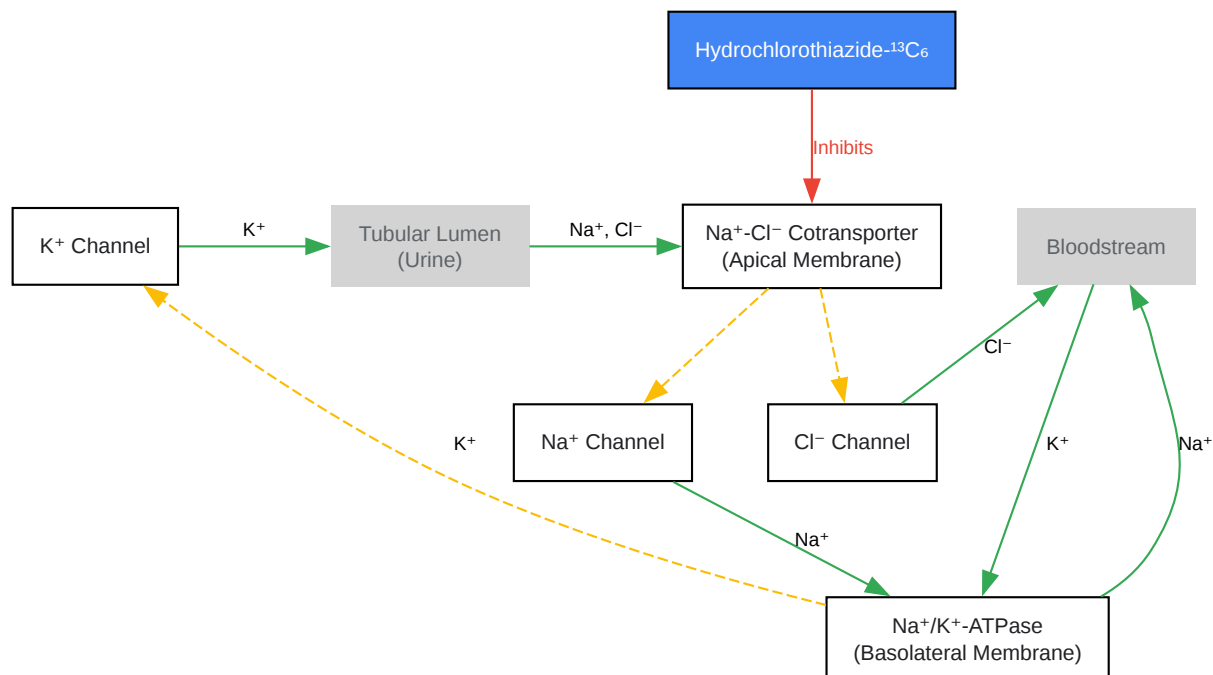
Parameter	Acceptance Criteria	Result
Linearity (r ²)	≥ 0.99	To be determined
LLOQ	Signal-to-noise ratio ≥ 10	To be determined
Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	To be determined
Accuracy (%RE)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	To be determined
Recovery	Consistent and reproducible	To be determined
Matrix Effect	Within acceptable limits	To be determined

Visualizations



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Caption: Workflow of the Hydrochlorothiazide-¹³C₆ pharmacokinetic study.



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Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.

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References

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- 2. ijpsm.com [ijpsm.com]
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